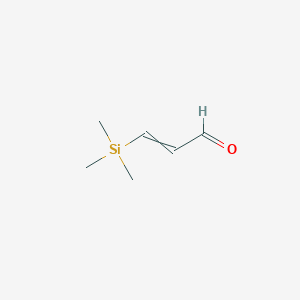
3-Trimethylsilylprop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trimethylsilylprop-2-enal is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-enal backbone. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Trimethylsilylprop-2-enal can be synthesized through several methods. One common approach involves the reaction of 3-trimethylsilylpropynoic acid with thionyl chloride in dimethylformamide (DMF), followed by treatment with oxalyl chloride . This method yields 3-trimethylsilylprop-2-enoyl chloride, which can then be converted to this compound through hydrolysis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Trimethylsilylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Trimethylsilylprop-2-enal finds applications in diverse scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-trimethylsilylprop-2-enal involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Trimethylsilylpropynoic Acid: A precursor in the synthesis of 3-trimethylsilylprop-2-enal.
3-Trimethylsilylprop-2-enoyl Chloride: An intermediate in the synthesis of this compound.
Trimethylsilyl Chloride: A commonly used reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of an enal with the stability imparted by the trimethylsilyl group. This combination allows for versatile applications in various chemical reactions and makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
58107-34-9 |
|---|---|
Molekularformel |
C6H12OSi |
Molekulargewicht |
128.24 g/mol |
IUPAC-Name |
3-trimethylsilylprop-2-enal |
InChI |
InChI=1S/C6H12OSi/c1-8(2,3)6-4-5-7/h4-6H,1-3H3 |
InChI-Schlüssel |
KYPJODYLZIOMTO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
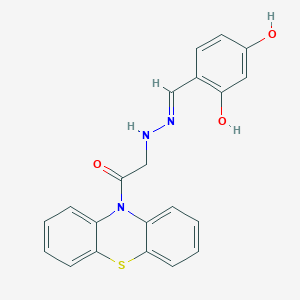
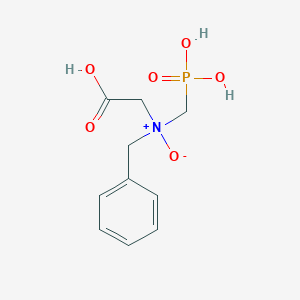
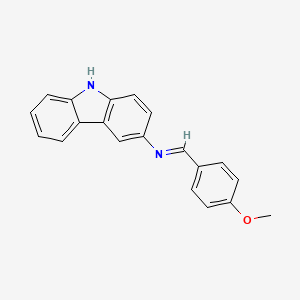
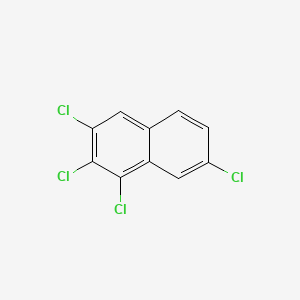
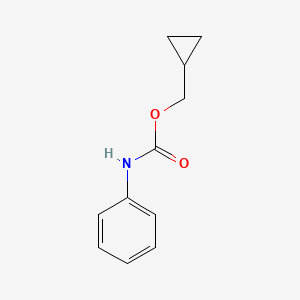
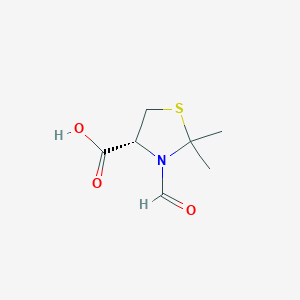
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
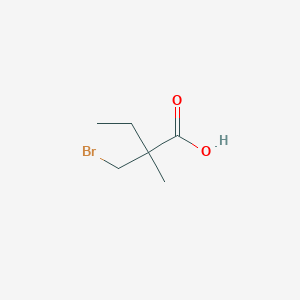

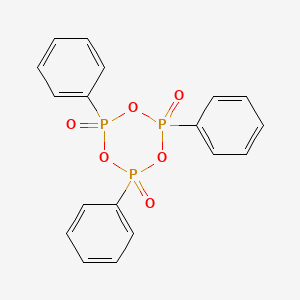
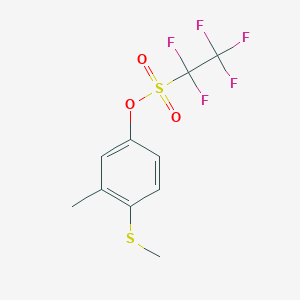
![Dimethyl(phenyl)[(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14628148.png)
